
Tributyl-(methyl-phenyl-amino)phosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tributyl-(methyl-phenyl-amino)phosphanium is an organophosphorus compound with the molecular formula C19H35NP. This compound belongs to the class of phosphonium salts, which are known for their unique properties and applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tributyl-(methyl-phenyl-amino)phosphanium typically involves the reaction of tributylphosphine with a methyl-phenyl-amino compound under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves the following steps:
Preparation of Tributylphosphine: Tributylphosphine is synthesized by reacting triphenylphosphine with butyl lithium in an inert solvent such as tetrahydrofuran (THF).
Reaction with Methyl-Phenyl-Amino Compound: The tributylphosphine is then reacted with a methyl-phenyl-amino compound in the presence of a suitable catalyst, such as palladium or platinum, to form this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Tributyl-(methyl-phenyl-amino)phosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or ozone.
Reduction: Reduction reactions can convert the compound into phosphine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonium group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Substituted phosphonium compounds.
Aplicaciones Científicas De Investigación
Tributyl-(methyl-phenyl-amino)phosphanium has several applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals, including flame retardants and plasticizers.
Mecanismo De Acción
The mechanism of action of tributyl-(methyl-phenyl-amino)phosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
Tributylphosphine: A simpler phosphine compound with similar reactivity but lacking the methyl-phenyl-amino group.
Triphenylphosphine: Another phosphine compound with different substituents, used in similar applications.
Tetrabutylphosphonium Salts: Phosphonium salts with different alkyl groups, used in ionic liquids and other applications.
Uniqueness
Tributyl-(methyl-phenyl-amino)phosphanium is unique due to the presence of the methyl-phenyl-amino group, which imparts specific properties and reactivity. This makes it suitable for specialized applications in catalysis, drug delivery, and materials science.
Propiedades
Fórmula molecular |
C19H35INP |
|---|---|
Peso molecular |
435.4 g/mol |
Nombre IUPAC |
tributyl-(N-methylanilino)phosphanium;iodide |
InChI |
InChI=1S/C19H35NP.HI/c1-5-8-16-21(17-9-6-2,18-10-7-3)20(4)19-14-12-11-13-15-19;/h11-15H,5-10,16-18H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
WXQIJOYRYVBOFW-UHFFFAOYSA-M |
SMILES canónico |
CCCC[P+](CCCC)(CCCC)N(C)C1=CC=CC=C1.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



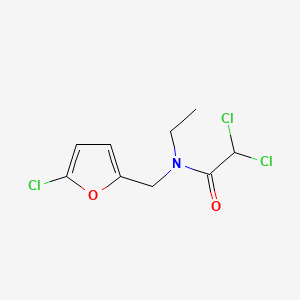

![Heptanoic acid;2-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)propane-1,3-diol;octadecanoic acid](/img/structure/B13778379.png)

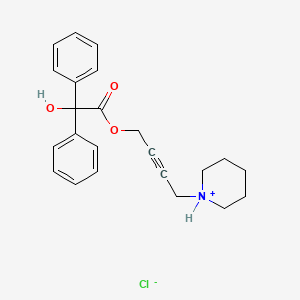

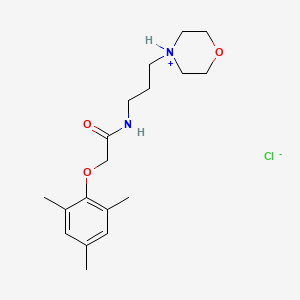


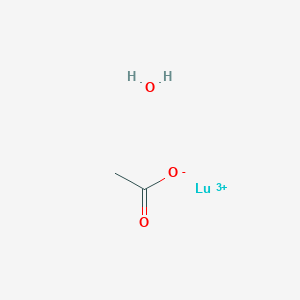
![Diphenyl [carbonylbis(imino-4,1-phenylenemethylene-4,1-phenylene)]biscarbamate](/img/structure/B13778416.png)
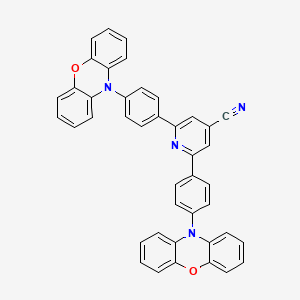
![3-amino-3-[2-(2-chlorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13778421.png)
